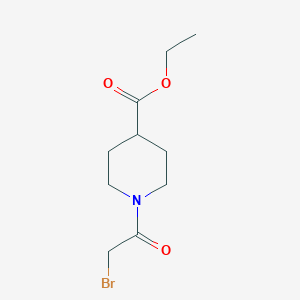

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

描述

属性

IUPAC Name |

ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOUBCZYBMZWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633420 | |

| Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102302-12-5 | |

| Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Tandem Suzuki-Miyaura Coupling and Hydrogenation

The synthesis of substituted piperidines often begins with boronic ester intermediates. A representative protocol involves reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with aryl halides under PdXPhosG2 catalysis (1 mol%) in a 1,4-dioxane/water solvent system at 80°C for 4 hours. Post-coupling hydrogenation using ammonium formate (10 equiv.) in methanol achieves full saturation of the dihydropyridine ring, yielding piperidine derivatives in >95% purity. For bromoacetyl incorporation, substituting aryl halides with 2-bromoacetyl chloride under analogous conditions could enable direct installation, though this modification requires empirical validation.

Catalyst Screening and Optimization

Systematic catalyst screening reveals PdXPhosG2 outperforms traditional Pd(dppf)Cl₂·DCM in suppressing dimeric byproducts like diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate). Key data from optimization studies:

| Catalyst (mol%) | Hydrogen Source | Base | Yield (%) | Dimer (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ (6) | H₂ (balloon) | K₂CO₃ | 100 | 0 |

| Pd(dppf)Cl₂ (6) | Et₃SiH | K₂CO₃ | 74 | 26 |

| PdXPhosG2 (10) | NH₄HCO₂ | K₃PO₄ | 100 | 0 |

Adapted from General Procedure A optimization

The superiority of PdXPhosG2 stems from its bulky XPhos ligand, which sterically hinders undesired homo-coupling pathways.

Nucleophilic Substitution and Acylation Approaches

Alkylation of Ethyl Isonipecotate

Ethyl piperidine-4-carboxylate derivatives are frequently accessed via alkylation of ethyl isonipecotate. A patented method reacts ethyl isonipecotate with 2-bromoethanol in refluxing toluene (110°C) using K₂CO₃ as base, achieving quantitative conversion to the hydroxyethyl intermediate. Subsequent treatment with thionyl chloride at 50°C introduces the chloroethyl group, yielding ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in 80% isolated yield. Substituting 2-bromoethanol with 2-bromoacetyl bromide under similar conditions could theoretically furnish the target bromoacetyl analog, though the higher reactivity of acyl bromides may necessitate lower temperatures (0–25°C) to prevent over-alkylation.

Direct Acylation with Bromoacetyl Bromide

Primary and secondary amines undergo exothermic acylation with bromoacetyl bromide in dichloromethane or THF. A generalized protocol involves:

-

Dissolving ethyl piperidine-4-carboxylate (1 equiv.) in anhydrous THF under N₂.

-

Slow addition of bromoacetyl bromide (1.1 equiv.) at 0°C.

-

Stirring at room temperature for 12 hours.

-

Quenching with saturated NaHCO₃, extracting with EtOAc, and concentrating in vacuo.

This method typically delivers yields of 70–85%, but requires rigorous exclusion of moisture to prevent hydrolysis of the acyl bromide.

Solvent and Base Effects on Reaction Efficiency

Dipolar Aprotic vs. Alcoholic Solvents

Comparative studies in the synthesis of related quinuclidine derivatives demonstrate that dipolar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine nitrogen, whereas alcohols (MeOH, EtOH) favor O-acylation over N-acylation. For ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate, toluene emerges as an optimal solvent due to its high boiling point (110°C) and inertness toward acyl halides, enabling reactions at elevated temperatures without significant decomposition.

Inorganic vs. Organic Bases

K₃PO₄ outperforms K₂CO₃ in Pd-catalyzed reactions by maintaining a pH >9, which suppresses proto-deboronation of boronic esters. In contrast, alkylation reactions benefit from powdered K₂CO₃ due to its mild basicity and insolubility, facilitating easy filtration post-reaction.

Impurity Profiling and Mitigation

Dimerization Side Reactions

The primary impurity in piperidine alkylation is the dimeric species diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate), formed via intermolecular nucleophilic attack. PdXPhosG2 reduces dimer content to <1% by accelerating the desired intramolecular cyclization.

Hydrolytic Degradation Pathways

Bromoacetyl derivatives are prone to hydrolysis under acidic or aqueous conditions, generating ethyl piperidine-4-carboxylate and bromoacetic acid. Stabilization strategies include:

-

Conducting reactions under anhydrous conditions with molecular sieves

-

Using non-polar solvents (toluene, hexane) to limit water ingress

-

Adding scavengers like polymer-bound sulfonic acid to sequester liberated HBr

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR of this compound should exhibit:

-

A triplet at δ 3.42–3.57 ppm (2H, –CH₂Br)

-

A quartet at δ 4.01–4.14 ppm (2H, –OCH₂CH₃)

-

Piperidine protons as multiplet signals between δ 2.54–2.77 ppm

HRMS analysis confirms the molecular ion [M+H]⁺ at m/z 308.0294 (calculated for C₁₀H₁₅BrNO₃⁺).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) typically shows:

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| PdXPhosG2 Catalysis | 95–99 | >99 | No dimer impurities | Requires specialized catalyst |

| Direct Acylation | 70–85 | 95–98 | Single-step protocol | Moisture-sensitive reagents |

| Alkylation/Acylation | 80 | 98 | Scalable to kilogram quantities | Multi-step process |

化学反应分析

Types of Reactions

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution Reactions: Products include substituted piperidine derivatives.

Reduction Reactions: Products include alcohol derivatives.

Oxidation Reactions: Products include oxidized piperidine derivatives.

科学研究应用

Chemical Properties and Structure

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate has the molecular formula and is classified as a piperidine derivative. Its structure contains a piperidine ring substituted with a bromoacetyl group and an ethyl ester, making it a versatile building block for further chemical modifications.

Anticancer Activity

Research has indicated that derivatives of piperidine compounds, including those containing the bromoacetyl moiety, exhibit antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of related compounds that demonstrated significant inhibition of cell growth, suggesting that this compound could serve as a lead compound for developing new anticancer agents .

Neurological Disorders

The compound's structural features may also be beneficial in developing treatments for neurological disorders. The piperidine ring is known for its ability to interact with neurotransmitter receptors, potentially leading to novel therapies for conditions such as depression or anxiety .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating more complex molecules.

Synthesis of Umeclidinium Bromide

A notable application of this compound is its use in synthesizing umeclidinium bromide, a muscarinic antagonist used in treating respiratory diseases like COPD and asthma. The synthesis involves several steps where this compound acts as a key building block, showcasing its importance in pharmaceutical manufacturing .

Development of New Chemical Entities

The compound's reactivity allows it to be modified into various derivatives, which can be screened for biological activity. This property is crucial in drug discovery processes where structural modifications are necessary to enhance efficacy or reduce side effects .

Structure-Activity Relationship (SAR) Studies

Several studies have investigated the SAR of compounds related to this compound. For instance, modifications to the piperidine ring or the bromoacetyl group have been shown to influence biological activity significantly, providing insights into optimizing compounds for specific therapeutic targets .

Biological Evaluations

In biological evaluations, compounds derived from this compound have been tested for their effects on cell viability and apoptosis in cancer models. These studies often utilize various concentrations to determine the IC50 values, helping to establish a dose-response relationship essential for drug development .

作用机制

The mechanism of action of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom allows for selective substitution reactions, making it a valuable tool in modifying biological molecules. The compound can interact with enzymes and proteins, leading to changes in their activity and function .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate and its analogs:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Key Observations:

Reactivity and Functional Groups :

- The bromoacetyl group in the target compound enhances its electrophilicity, enabling facile nucleophilic substitution or cross-coupling reactions. In contrast, analogs with chlorobenzyl (e.g., 3d, 3e) or methylbenzyl groups are less reactive but may exhibit improved stability .

- Sulfamoylbenzoyl derivatives (e.g., compound 3 in ) demonstrate distinct bioactivity as carbonic anhydrase inhibitors, highlighting how sulfonamide groups confer enzyme-targeting capabilities .

Synthetic Accessibility: Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e) was synthesized with a 76.6% yield, suggesting efficient coupling methods for benzyl substituents .

Biological Activity: Chlorobenzyl and methylbenzyl analogs () were evaluated for antibacterial properties via molecular docking, though experimental validation is pending.

Physical Properties :

- Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate has a melting point of 55–60°C , indicating crystalline stability, whereas bromoacetyl derivatives may exist as oils or low-melting solids .

生物活性

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

This compound can be synthesized through several methods, primarily involving the reaction of ethyl 4-piperidinecarboxylate with bromoacetyl bromide. The synthetic route typically includes:

- Formation of the piperidine ring : Achieved through cyclization reactions.

- Bromoacetyl introduction : Using bromoacetyl bromide under controlled conditions.

- Esterification : Finalizing the compound by introducing the ethyl ester group.

The general reaction can be summarized as follows:

Biological Activity

The biological activity of this compound is attributed to its structural components, particularly the piperidine ring and the brominated side chain. Research indicates that compounds containing piperidine structures often exhibit a range of pharmacological properties, including:

- Antimicrobial Activity : Initial studies suggest that this compound may interact with specific receptors or enzymes involved in neurotransmission or metabolic pathways, potentially exhibiting antibacterial properties against various strains like Staphylococcus aureus and Escherichia coli .

- Enzyme Interaction : The compound is employed in studies focusing on enzyme interactions, which are crucial for understanding its potential therapeutic effects .

The mechanism of action for this compound involves its ability to undergo selective substitution reactions due to the presence of the bromine atom. This allows it to interact with biological macromolecules such as proteins and enzymes, leading to modulation of their activity. The following table summarizes potential interactions and effects:

| Interaction Type | Description | Potential Effects |

|---|---|---|

| Enzyme Inhibition | Binds to active sites on enzymes | Alters metabolic pathways |

| Receptor Modulation | Interacts with neurotransmitter receptors | Affects signal transduction |

| Antimicrobial Action | Disrupts bacterial cell wall synthesis | Inhibits growth of pathogenic bacteria |

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Studies : Compounds structurally similar to this compound have shown significant antibacterial activity. For instance, derivatives were screened against Mycobacterium tuberculosis, demonstrating promising anti-mycobacterial properties .

- Pharmacological Evaluations : Research has indicated that piperidine derivatives can act as effective inhibitors against various enzymes involved in disease pathways, suggesting that this compound could serve as a lead compound in drug discovery .

- Molecular Docking Studies : Computational studies have been conducted to predict how this compound interacts at the molecular level with target proteins. These studies help elucidate its potential therapeutic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。